molecular formula C23H22N2O2 B269470 N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide

N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide

Cat. No. B269470
M. Wt: 358.4 g/mol
InChI Key: VJBVKODTRKFBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide, commonly referred to as EMBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EMBC belongs to the class of benzamide derivatives and has been studied extensively for its ability to inhibit certain enzymes and receptors in the body.

Mechanism of Action

The mechanism of action of EMBC involves the inhibition of certain enzymes and receptors in the body. EMBC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to increased expression of certain genes, which can have therapeutic effects. EMBC has also been shown to inhibit the activity of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. Inhibition of the dopamine transporter can lead to increased dopamine levels, which can have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects
EMBC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. EMBC has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases. In addition, EMBC has been shown to have anti-viral effects, which can be beneficial in the treatment of viral infections. EMBC has also been shown to have neuroprotective effects, which can be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

EMBC has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. EMBC has also been shown to have low toxicity, making it a safe compound to work with. However, EMBC has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. EMBC also has a short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are several future directions for research on EMBC. One potential area of research is the development of EMBC analogs that have improved solubility and pharmacokinetic properties. Another area of research is the study of EMBC in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to understand the long-term effects of EMBC in vivo and its potential for use in clinical settings.
Conclusion
In conclusion, EMBC is a promising compound that has potential therapeutic properties for the treatment of various diseases. Its mechanism of action involves the inhibition of certain enzymes and receptors in the body. EMBC has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. While EMBC has some limitations for lab experiments, there are several future directions for research on this compound that can lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of EMBC involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with N-(4-aminophenyl) ethylacetamide to form the final product, EMBC. The synthesis method of EMBC has been optimized over the years to improve yield and purity.

Scientific Research Applications

EMBC has been studied extensively for its potential therapeutic properties. It has been shown to inhibit the activity of certain enzymes and receptors in the body, making it a promising candidate for the treatment of various diseases. EMBC has been studied for its potential anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-[4-[ethyl(phenyl)carbamoyl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C23H22N2O2/c1-3-25(21-10-5-4-6-11-21)23(27)18-12-14-20(15-13-18)24-22(26)19-9-7-8-17(2)16-19/h4-16H,3H2,1-2H3,(H,24,26)

InChI Key

VJBVKODTRKFBTD-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.